2-Morpholinomethyl-4'-trifluoromethylbenzophenone
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Overview
Description
2-Morpholinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO2 and a molecular weight of 349.35 g/mol . This compound is known for its unique structural features, which include a morpholine ring and a trifluoromethyl group attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinomethyl-4’-trifluoromethylbenzophenone typically involves the reaction of 4’-trifluoromethylbenzophenone with morpholine in the presence of a suitable catalyst . The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Morpholinomethyl-4’-trifluoromethylbenzophenone may involve large-scale batch or continuous flow processes. The reaction parameters are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinomethyl-4’-trifluoromethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2-Morpholinomethyl-4’-trifluoromethylbenzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Morpholinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s morpholine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4’-Trifluoromethylbenzophenone: Lacks the morpholine ring, resulting in different chemical properties.
2-Morpholinomethylbenzophenone: Lacks the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
2-Morpholinomethyl-4’-trifluoromethylbenzophenone is unique due to the presence of both the morpholine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)16-7-5-14(6-8-16)18(24)17-4-2-1-3-15(17)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBPEVTZTOSSFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643552 |
Source
|
Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-83-9 |
Source
|
Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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